molecular formula C16H17N5O2S2 B11349068 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11349068
M. Wt: 375.5 g/mol
InChI Key: ZVGGLTHVUILEOV-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features both thiadiazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to the combination of both thiadiazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C16H17N5O2S2/c1-2-24-16-20-19-15(25-16)17-12(22)9-6-10-13-18-14(21-23-13)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,19,22)

InChI Key

ZVGGLTHVUILEOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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